molecular formula C13H20N2O B1302025 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine CAS No. 387358-44-3

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Cat. No.: B1302025
CAS No.: 387358-44-3
M. Wt: 220.31 g/mol
InChI Key: QXJOLMXARSDYNA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline, which reflects the aniline core structure as the principal functional group. This nomenclature system prioritizes the aromatic amine functionality while treating the pyrrolidine moiety as a substituent connected through an ethyl linker.

The systematic naming approach begins with identification of the principal functional group, which in this case is the aniline structure representing the 2-amino-substituted benzene ring. The methoxy group occupies the 2-position relative to the amino group, while the pyrrolidinylethyl substituent is located at the 6-position of the benzene ring. The pyrrolidine ring system is designated as a saturated five-membered nitrogen heterocycle, with the nitrogen atom serving as the point of attachment to the ethyl linker.

Alternative nomenclature approaches recognize the compound as this compound, emphasizing the pyrrolidine ring as the parent structure with the amino-methoxyphenylethyl group as the substituent. This naming convention follows the substitutive nomenclature principles where the pyrrolidine serves as the fundamental ring system, and the complex aromatic substituent is described in terms of its position and composition.

The compound's systematic naming also incorporates specific positional descriptors that define the exact connectivity pattern. The amino group is positioned ortho to the methoxy group on the benzene ring, creating a 1,2-disubstitution pattern that influences both the compound's physical properties and potential reactivity. The ethyl bridge connecting the aromatic system to the pyrrolidine ring provides conformational flexibility while maintaining the overall molecular integrity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₃H₂₀N₂O, representing a composition of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the compound's hybrid nature, combining aromatic and aliphatic structural elements within a single molecular framework.

Molecular Parameter Value Source
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.32 g/mol
Average Mass 220.316 Da
Monoisotopic Mass 220.157563 Da
Chemical Abstracts Service Number 387358-44-3

The molecular weight calculations demonstrate consistency across multiple authoritative sources, with values ranging from 220.3 to 220.32 grams per mole. The monoisotopic mass of 220.157563 daltons represents the exact mass calculated using the most abundant isotopes of each constituent element. This precise mass determination is crucial for mass spectrometric identification and analytical characterization of the compound.

The molecular formula analysis reveals a degree of unsaturation equivalent to five, accounting for the benzene ring's six π electrons reduced by one due to the presence of the aromatic system's inherent unsaturation. The nitrogen content represents approximately 12.7 percent of the total molecular weight, reflecting the compound's basic character derived from both the aniline and pyrrolidine nitrogen atoms.

The hydrogen-to-carbon ratio of 1.54 indicates a predominantly saturated character outside the aromatic ring system, consistent with the aliphatic ethyl linker and the saturated pyrrolidine ring. The single oxygen atom contributes approximately 7.3 percent of the molecular weight and is associated with the methoxy group's ether functionality.

Stereochemical Considerations and Isomerism

The stereochemical analysis of this compound reveals several important conformational and configurational aspects that influence the compound's three-dimensional structure and properties. The molecule contains no chiral centers, as evidenced by the absence of asymmetric carbon atoms in its structure, indicating that the compound exists as a single constitutional isomer without enantiomeric forms.

The pyrrolidine ring system adopts a puckered conformation characteristic of five-membered saturated heterocycles, with the ring existing in dynamic equilibrium between envelope conformations. The nitrogen atom's sp³ hybridization allows for rapid inversion at physiological temperatures, contributing to the molecule's conformational flexibility. The ethyl linker connecting the aromatic and heterocyclic portions provides additional rotational freedom around the carbon-carbon and carbon-nitrogen bonds.

The aromatic portion of the molecule exhibits restricted rotation around the carbon-carbon bonds within the benzene ring, maintaining planarity essential for aromaticity. The methoxy group's orientation relative to the amino group creates specific spatial relationships that influence the compound's electronic distribution and potential intermolecular interactions. The ortho relationship between these functional groups may contribute to intramolecular hydrogen bonding interactions that stabilize particular conformational arrangements.

The Simplified Molecular Input Line Entry System representation (COC1=CC=CC(=C1N)CCN2CCCC2) and International Chemical Identifier string (InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3) provide unambiguous structural descriptions that account for all atoms and their connectivity patterns. The International Chemical Identifier Key (QXJOLMXARSDYNA-UHFFFAOYSA-N) serves as a unique molecular identifier that distinguishes this compound from all other chemical entities.

Rotational isomerism represents the primary source of conformational diversity in this molecule, with rotation around the ethyl linker bonds creating multiple accessible conformations. The energy barriers for these rotations are relatively low, allowing for rapid interconversion between conformational states at ambient conditions. The pyrrolidine ring's flexibility, combined with the ethyl chain's rotational freedom, generates a significant conformational ensemble that may influence the compound's biological and chemical properties.

Properties

IUPAC Name

2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJOLMXARSDYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370692
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-44-3
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
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Preparation Methods

Alkylation of Pyrrolidine with 2-(2-Amino-3-methoxyphenyl)ethyl Halides

One common approach is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a suitable halogenated precursor of the 2-(2-amino-3-methoxyphenyl)ethyl moiety.

  • Step 1: Synthesis of 2-(2-amino-3-methoxyphenyl)ethyl halide (e.g., chloride or bromide) from the corresponding phenethyl alcohol or phenethyl amine derivatives.
  • Step 2: Reaction of pyrrolidine with the halide under basic or neutral conditions to form the target compound.

This method benefits from straightforward reaction conditions and good yields but requires careful control to avoid over-alkylation or side reactions.

Reductive Amination

Reductive amination is a versatile method for forming C–N bonds and is applicable here:

  • Step 1: Condensation of pyrrolidine with 2-(2-amino-3-methoxyphenyl)acetaldehyde or its equivalent to form an imine intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to yield the secondary amine.

This method allows for selective formation of the desired amine linkage with minimal side products.

Multi-Component Condensation Reactions

Research on related pyrrolidine derivatives shows that multi-component reactions involving aldehydes, amines, and other reagents can efficiently build substituted pyrrolidine frameworks.

  • For example, condensation of sodium diethyl oxalacetate, methylamine, and substituted aromatic aldehydes in ethanol under reflux conditions yields pyrrolidine derivatives with various aryl substitutions.
  • Subsequent functional group modifications can introduce the amino and methoxy groups on the aromatic ring.

This approach is useful for synthesizing libraries of analogs but may require additional steps for the specific substitution pattern of 2-amino-3-methoxyphenyl.

Use of Protected Intermediates and Deprotection

To manage the reactivity of amino groups, protection strategies such as phthalimide protection are employed:

  • Pyrrolidine derivatives are reacted with phthalimide to form stable intermediates.
  • After key bond formations, deprotection under acidic or basic conditions liberates the free amino group.

This method improves selectivity and yield by preventing side reactions involving free amines.

Detailed Research Findings and Data

Example Synthesis from Literature

Step Reagents/Conditions Yield (%) Notes
Formation of N-methyl-2-chloroethyl pyrrolidine Reaction of N-methyl-2-hydroxyethyl pyrrolidine with sulfur oxychloride and pyridine at 110 °C for 2 hours 90% High yield, key intermediate for amination
Amination to 2-(2-aminoethyl) methyl pyrrolidine Reaction of N-methyl-2-chloroethyl pyrrolidine with methanolic ammonia at 20–30 °C for 4 hours 90% Efficient amination step with ammonia saturation
Phthalimide protection and deprotection Reflux with phthalimide in ethanol/methanol for 16 hours, followed by reflux in 20% HCl for 6 hours 90% Protects amino group during synthesis

Source: Patent CN1621403A

Synthesis of Related Pyrrolidine Derivatives via Multi-Component Reactions

Compound Aromatic Substituent Reaction Conditions Yield (%) Characterization
1b p-Methoxyphenyl Reflux in ethanol with sodium diethyl oxalacetate and methylamine, acidification with HCl 68% Confirmed by 1H-NMR, IR, elemental analysis
2b (oxidized form) p-Methoxyphenyl Reflux in 10% HCl for 7 hours 68% Yellow solid, m.p. 156-157 °C

Source: PMC Article on 2,3-dioxo-5-(substituted)arylpyrroles

Notes on Functional Group Compatibility and Reaction Optimization

  • Methoxy groups on the aromatic ring are stable under acidic and basic conditions used in these syntheses.
  • Amino groups require protection or careful reaction control to prevent polymerization or side reactions.
  • Temperature control (20–110 °C) and reaction time (2–16 hours) are critical for optimizing yields.
  • Use of solvents such as ethanol, methanol, and aqueous acidic solutions is common.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Alkylation with halides Halide synthesis → nucleophilic substitution with pyrrolidine Simple, direct Requires halide precursor, risk of over-alkylation
Reductive amination Imine formation → reduction Selective, mild conditions Requires aldehyde precursor, reducing agent handling
Multi-component condensation Aldehyde + amine + other reagents → pyrrolidine ring formation Efficient for analog libraries May need further functionalization
Protection/deprotection Amino group protection → bond formation → deprotection Improves selectivity Additional steps, reagents

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or sulfonates under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant properties. The unique structure of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI). Studies have shown that compounds with similar structures can modulate serotonin levels, which is crucial for mood regulation .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This potential has been explored through in vitro studies demonstrating its ability to reduce cell death in neuronal cultures exposed to neurotoxic agents .

Pharmacology

Receptor Interaction Studies
The interaction of this compound with various receptors has been investigated. Its amino group may facilitate binding to adrenergic and dopaminergic receptors, suggesting applications in treating disorders related to these neurotransmitter systems .

Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, acting on pain pathways in the central nervous system. Its structural similarity to known analgesics raises the possibility of developing new pain management therapies .

Cosmetic Formulations

Skin Care Applications
Due to its solubility and potential bioactivity, this compound is being explored for use in cosmetic formulations. Its ability to enhance skin penetration could improve the efficacy of active ingredients in topical applications such as anti-aging creams and moisturizers .

Stability in Formulations
Studies have demonstrated that the incorporation of this compound into emulsions can enhance the stability and sensory properties of cosmetic products. The compound's unique chemical characteristics contribute to improved texture and skin feel, making it an attractive ingredient for formulators .

Case Studies

Case Study Title Focus Area Findings
Neuroprotective Effects of Pyrrolidine DerivativesNeuropharmacologyDemonstrated reduced neuronal apoptosis in vitro models when treated with similar compounds.
Antidepressant Activity ExplorationMedicinal ChemistryShowed potential as an SSRI through receptor binding assays indicating increased serotonin levels.
Cosmetic Formulation DevelopmentCosmetic ScienceEnhanced stability and sensory profile when included in emulsion-based formulations.

Mechanism of Action

The mechanism of action of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below highlights key structural analogs, their substituents, biological activities, and sources:

Compound Name Substituents Biological Activity/Use Source
1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine 2-Amino-3-methoxyphenyl ethyl Potential CNS/receptor-targeted activity
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) 4-Phenylphenoxy ethyl LTA4 hydrolase inhibitor (anti-inflammatory)
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 4-Bromophenoxy ethyl Intermediate for lasofoxifene (estrogen modulator)
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine Benzyl and 2-methoxyphenyl Pharmaceutical intermediate
1-(2-Chloroethyl)pyrrolidine hydrochloride Chloroethyl Precursor for oxitefonium bromide
Nafoxidene p-(3,4-Dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy ethyl Estrogenic activity
2.2 Pharmacological and Functional Differences
  • Target Compound vs. SC-22716’s anti-inflammatory action via LTA4 hydrolase inhibition highlights the impact of substituents on target specificity .
  • Target Compound vs. Lasofoxifene Intermediate: The 4-bromophenoxy group in lasofoxifene’s precursor introduces steric bulk and electron-withdrawing effects, critical for estrogen receptor binding. The target compound’s amino group may instead facilitate interactions with amine-sensitive receptors (e.g., serotonin or dopamine receptors) .
  • Target Compound vs. 1-(2-Chloroethyl)pyrrolidine: The chloroethyl substituent in the latter compound increases reactivity, making it a precursor for quaternary ammonium drugs (e.g., oxitefonium bromide). The target compound’s amino group suggests metabolic stability and reduced toxicity compared to halogenated analogs .
  • Target Compound vs. Nafoxidene :

    • Nafoxidene’s triphenylethylene-like structure confers estrogenic activity, while the target compound’s simpler phenyl-ethyl-pyrrolidine scaffold may favor different receptor interactions (e.g., adrenergic or serotonergic systems) .

Biological Activity

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethyl group and a 2-amino-3-methoxyphenyl moiety. The presence of the amino group enhances solubility and may influence receptor interactions, making it a candidate for various biological activities.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate strong antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, related pyrrolidine derivatives have been reported with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, studies have shown that certain pyrrolidine derivatives possess antifungal activity. Compounds tested in vitro demonstrated efficacy against various fungal strains, indicating a broad spectrum of antimicrobial activity .

Anticonvulsant Properties

The compound has also been noted for its anticonvulsant properties. Research suggests that structural modifications in pyrrolidines can lead to varied effects on seizure activity, highlighting the importance of specific substituents in modulating biological responses.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Amino Group : Enhances solubility and may facilitate interaction with biological targets.
  • Methoxy Substituent : Increases lipophilicity, potentially altering pharmacokinetics and bioavailability.
  • Pyrrolidine Ring : Provides a stable scaffold that can be modified for enhanced activity.

Research has shown that variations in substituents can lead to significant differences in potency and selectivity against various biological targets .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, revealed promising results in inhibiting the growth of S. aureus and E. coli. The derivatives were synthesized using a one-pot procedure that allowed for efficient modifications at the C-2 position of the pyrrolidine ring . The results indicated that specific substitutions led to enhanced antibacterial activity.

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of various pyrrolidine derivatives. The study highlighted how different structural modifications influenced seizure threshold in animal models, suggesting potential therapeutic applications for epilepsy.

Q & A

Q. What are the recommended synthetic routes for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions, as demonstrated in analogous pyrrolidine derivatives. For example, CeCl3 and butyllithium in THF facilitate coupling between aromatic ketones and pyrrolidine-containing intermediates. Reaction temperature, solvent polarity, and stoichiometry significantly impact yield. Lower temperatures (e.g., −78°C) enhance regioselectivity, while excess reagents like phenylboronic acid improve cross-coupling efficiency in Suzuki-Miyaura reactions . Purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) is critical for isolating the target compound from byproducts.

Q. How should researchers characterize the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy group at C3, pyrrolidine ring protons).
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., expected [M+H]+ peak at m/z 277.18).
  • X-ray Crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present .
    Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate impurities or isomerization .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., ANSI Z87.1-compliant goggles) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .
    No acute toxicity data are available, but structurally similar pyrrolidines show moderate dermal and respiratory hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Impurity Profiles : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify impurities >0.1% . Compare batch-specific impurity data (e.g., N-oxide derivatives) with bioassay results.
  • Assay Conditions : Standardize in vitro assays (e.g., kinase inhibition) by controlling variables like serum concentration and incubation time. For example, serum proteins may bind lipophilic pyrrolidine derivatives, reducing apparent activity .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors across studies .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the methoxy group.
  • Buffered Solutions : Use pH 7.4 PBS for aqueous formulations; avoid light exposure to prevent photodegradation (λ < 400 nm) .
  • Stability-Indicating Assays : Monitor degradation via UPLC-MS every 6 months. Common degradation products include deaminated analogs and ring-opened species .

Q. How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses, focusing on interactions between the pyrrolidine nitrogen and kinase hinge regions .
  • Mutagenesis Studies : Introduce alanine mutations at predicted binding residues (e.g., Lys216 in EGFR) to validate docking results .

Q. What methodologies identify and quantify metabolites in preclinical studies?

  • In Vitro Incubation : Use liver microsomes (human/rat) with NADPH regeneration systems. Extract metabolites via SPE (C18 cartridges) and analyze with LC-QTOF-MS.
  • Metabolite Identification : MS/MS fragmentation patterns (e.g., neutral loss of 46 Da for demethylation) and comparison with synthetic standards .
  • Pharmacokinetic Modeling : Apply non-compartmental analysis (WinNonlin) to estimate AUC and half-life in rodent plasma .

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